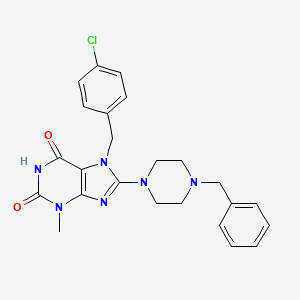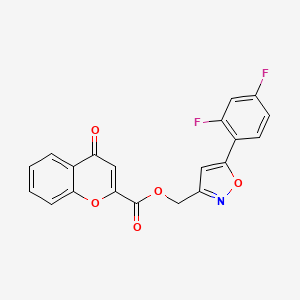![molecular formula C19H20N2O5 B2828292 3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid CAS No. 730976-62-2](/img/structure/B2828292.png)
3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid” is a complex organic compound . It has a molecular weight of 356.37 and a molecular formula of C19H20N2O5 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 356.37 . Unfortunately, other physical and chemical properties such as boiling point and density are not available .Scientific Research Applications
Renewable Building Block for Benzoxazine Formation : Trejo-Machin et al. (2017) explored the use of phloretic acid, a related compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This has implications for developing sustainable alternatives to phenol and enhancing specific properties of benzoxazine in various materials (Trejo-Machin et al., 2017).
Optical Resolution in Drug Development : Sakai et al. (1993) demonstrated the use of enantiomerically pure mandelic acid, a compound related to 3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid, in the optical resolution of 1-(3-methoxyphenyl)ethylamine, a key intermediate in new phenyl carbamate drugs (Sakai et al., 1993).
Synthesis of Indole-Benzimidazole Derivatives : Wang et al. (2016) described the preparation of indole carboxylic acids, including those related to the compound , which were then used to synthesize combined indole-benzimidazoles, indicating potential applications in pharmaceutical and chemical synthesis (Wang et al., 2016).
Antimicrobial Activity of Derivatives : Mickevičienė et al. (2015) researched derivatives containing 3-[(2-hydroxyphenyl)amino]butanoic acids, related to the compound , demonstrating significant antimicrobial activity against various microorganisms (Mickevičienė et al., 2015).
Structure Analysis of Molecular Compounds : Das et al. (2012) conducted structure determination of compounds including 3-(3-methoxyphenyl) propionic acid, related to the compound , which is vital for understanding the molecular interactions and properties of such compounds (Das et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
It’s known that suzuki–miyaura coupling reactions, which this compound might participate in, are widely used for carbon–carbon bond forming .
Result of Action
The compound might contribute to the formation of new carbon–carbon bonds through suzuki–miyaura coupling reactions .
Action Environment
Suzuki–miyaura coupling reactions, which this compound might participate in, are known for their mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
4-[2-[(3-methoxyphenyl)carbamoyl]-N-methylanilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-21(17(22)10-11-18(23)24)16-9-4-3-8-15(16)19(25)20-13-6-5-7-14(12-13)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHIRORZOFMRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2828209.png)


![methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2828214.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea](/img/structure/B2828216.png)
![2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2828217.png)
![1-[2-(Trifluoromethyl)phenyl]urea](/img/structure/B2828218.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2828220.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2828222.png)
![7-(4-(Diethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2828223.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate](/img/structure/B2828225.png)


